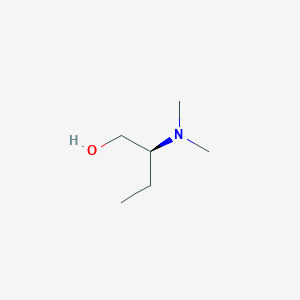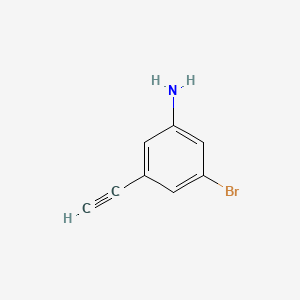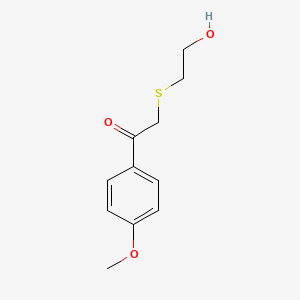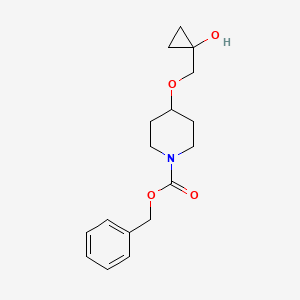
(2S)-2-(dimethylamino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(dimethylamino)butan-1-ol is a chiral organic compound with a secondary amine and a primary alcohol functional group. The compound’s stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with a suitable chiral precursor or a racemic mixture that can be resolved into its enantiomers.
Reaction Conditions: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for the reduction of ketones or aldehydes to alcohols.
Industrial Production Methods: Industrial production may involve catalytic hydrogenation or enzymatic resolution to achieve high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form secondary amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkyl halides, other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (2S)-2-(dimethylamino)butan-1-ol depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could be involved in metabolic pathways or signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(dimethylamino)butan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(dimethylamino)ethanol: A related compound with a shorter carbon chain.
2-(dimethylamino)propan-1-ol: A similar compound with a different carbon chain length.
Uniqueness
(2S)-2-(dimethylamino)butan-1-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
Clave InChI |
LUWCDIUTGJVEQX-LURJTMIESA-N |
SMILES isomérico |
CC[C@@H](CO)N(C)C |
SMILES canónico |
CCC(CO)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)

![3-[1-oxo-4-(piperazine-1-sulfonyl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13488375.png)

![(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)



